molecular formula C20H20FNO5S B2566503 (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 325850-89-3

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2566503
M. Wt: 405.44
InChI Key: QCTRQECFPKBRIB-DHZHZOJOSA-N
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Description

Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The acrylamido group could participate in addition reactions, the ester groups could undergo hydrolysis or transesterification, and the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamido and ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions A study explores the reactions of thiophene derivatives with α,β-unsaturated esters and nitriles, resulting in compounds with potential for further chemical manipulation and study in organic synthesis and materials science (Lee & Kim, 2000).

Antipathogenic Activity Research on thiourea derivatives, including those with fluorophenyl groups, has shown significant antimicrobial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Electrochromic Properties A study on copolymerization involving thiophene derivatives demonstrates the development of materials with multicolor electrochromic properties, suitable for applications in full-color electrochromic devices and displays (Algi et al., 2013).

Cytotoxicity and Anticancer Activity Research into pyrazole and pyrazolopyrimidine derivatives, incorporating thiophene units, has revealed their potential cytotoxicity against cancer cell lines, suggesting their utility in the development of new anticancer drugs (Hassan, Hafez, & Osman, 2014).

Biocompatible Luminogens for Sensing and Removal of Heavy Metals A study introduced biocompatible macromolecular luminogens based on nonaromatic structures for the sensitive detection and removal of Fe(III) and Cu(II), showcasing the environmental and biomedical applications of thiophene-based materials (Dutta et al., 2020).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of multiple functional groups and a heterocyclic ring, this compound could have interesting chemical reactivity that could be useful in the development of new reactions or materials .

properties

IUPAC Name

diethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTRQECFPKBRIB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

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